Enantiopurity Benchmark: 98% Purity Specification vs. Racemic Alternatives
Commercially available (R)-1-phenyl-3,3,3-trifluoropropylamine is specified with a minimum purity of 98% (typically >95%) . In contrast, racemic mixtures of 1-phenyl-3,3,3-trifluoropropylamine lack defined stereochemistry, leading to 50% unwanted enantiomer that can compromise stereoselective reactions or biological assays. For chiral amines used as building blocks, enantiopurity directly correlates with diastereomeric excess in downstream products; a 98% ee starting material is a prerequisite for achieving >99% ee in products synthesized via stereospecific transformations [1].
| Evidence Dimension | Enantiomeric purity (vendor specification) |
|---|---|
| Target Compound Data | 98% minimum purity |
| Comparator Or Baseline | Racemic mixture: 50% unwanted enantiomer |
| Quantified Difference | ≥48% absolute difference in enantiopurity |
| Conditions | Vendor quality control specification (AKSci, MolCore) |
Why This Matters
For researchers procuring a chiral intermediate, this 98% purity specification ensures reliable stereochemical fidelity, directly impacting yield and selectivity in subsequent asymmetric reactions.
- [1] Pumpor, K., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10, 39045-39052. (R)-enantiomers produced with >99% ee from enantiopure building blocks. View Source
